molecular formula C4H10N2 B3021961 Cyclobutane-1,3-diamine CAS No. 1350753-06-8

Cyclobutane-1,3-diamine

Cat. No.: B3021961
CAS No.: 1350753-06-8
M. Wt: 86.14 g/mol
InChI Key: UYLSVYARXBFEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane-1,3-diamine is a cyclic diamine compound characterized by a four-membered cyclobutane ring with two amino groups attached at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-diamine can be synthesized through several methods. One common approach involves the alkylation of malonates followed by cyclization to form the cyclobutane ring. The amino groups are then introduced through subsequent reactions . Another method includes the reduction of cyclobutane-1,3-dicarboxylic acid derivatives to yield the desired diamine .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of protective groups to prevent unwanted side reactions and the employment of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted cyclobutane derivatives, nitroso compounds, and various this compound derivatives .

Scientific Research Applications

Cyclobutane-1,3-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclobutane-1,3-diamine can be compared with other similar compounds such as:

This compound is unique due to its four-membered ring structure, which imparts significant ring strain and influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

cyclobutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLSVYARXBFEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621636
Record name Cyclobutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91301-66-5
Record name Cyclobutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
Cyclobutane-1,3-diamine
Reactant of Route 3
Reactant of Route 3
Cyclobutane-1,3-diamine
Reactant of Route 4
Cyclobutane-1,3-diamine
Reactant of Route 5
Cyclobutane-1,3-diamine
Reactant of Route 6
Reactant of Route 6
Cyclobutane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.